molecular formula C20H18N6O3 B11196463 2-(7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxyphenyl)acetamide

2-(7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B11196463
M. Wt: 390.4 g/mol
InChI Key: VKLUZGTXPWLNRH-UHFFFAOYSA-N
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Description

2-(7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including oxadiazole, triazole, and pyridine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the formation of the oxadiazole and triazole rings. The cyclopropyl group is introduced through cyclopropanation reactions, while the methoxyphenylacetamide moiety is attached via amide bond formation. Common reagents used in these reactions include sodium dichloroisocyanurate for oxidation and various coupling agents for amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can lead to the formation of nitro derivatives, while reduction of the triazole ring can yield amine derivatives .

Scientific Research Applications

2-(7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxyphenyl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18N6O3

Molecular Weight

390.4 g/mol

IUPAC Name

2-[7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C20H18N6O3/c1-28-15-5-3-2-4-14(15)21-18(27)11-17-24-23-16-10-13(8-9-26(16)17)20-22-19(25-29-20)12-6-7-12/h2-5,8-10,12H,6-7,11H2,1H3,(H,21,27)

InChI Key

VKLUZGTXPWLNRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2=NN=C3N2C=CC(=C3)C4=NC(=NO4)C5CC5

Origin of Product

United States

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